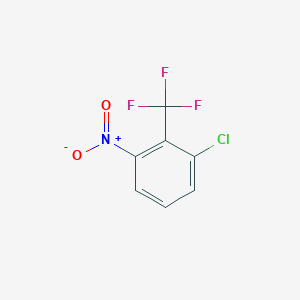

1-Chloro-3-nitro-2-(trifluoromethyl)benzene

Description

1-Chloro-3-nitro-2-(trifluoromethyl)benzene is a halogenated aromatic compound featuring a benzene ring substituted with chlorine (Cl), nitro (NO₂), and trifluoromethyl (CF₃) groups at the 1-, 3-, and 2-positions, respectively. This compound is structurally significant due to the electron-withdrawing effects of the nitro and trifluoromethyl groups, which influence its reactivity, stability, and applications in pharmaceuticals, agrochemicals, and materials science. Its molecular formula is C₇H₃ClF₃NO₂, with a molecular weight of 241.55 g/mol (estimated from analogous compounds in ).

Properties

IUPAC Name |

1-chloro-3-nitro-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3NO2/c8-4-2-1-3-5(12(13)14)6(4)7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWCFMULLAZZURY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301263973 | |

| Record name | 1-Chloro-3-nitro-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301263973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133391-58-9 | |

| Record name | 1-Chloro-3-nitro-2-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133391-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-3-nitro-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301263973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-3-nitro-2-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the nitration of 1-chloro-2-(trifluoromethyl)benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of 1-chloro-3-nitro-2-(trifluoromethyl)benzene may involve large-scale nitration processes with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-nitro-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other electrophiles under suitable conditions.

Nucleophilic Substitution: The chloro group can be substituted by nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

Nitration: Concentrated nitric acid and sulfuric acid.

Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon).

Nucleophilic Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Aminated Derivatives: Reduction of the nitro group yields amino derivatives.

Substituted Benzene Derivatives: Nucleophilic substitution reactions produce various substituted benzene compounds.

Scientific Research Applications

Chemical Synthesis

This compound serves as an important intermediate in the synthesis of various organic compounds. It can be used to introduce both chlorine and nitro functional groups into target molecules, facilitating further chemical transformations. The trifluoromethyl group enhances the lipophilicity and biological activity of the resulting compounds, making them valuable in drug discovery.

Pharmaceutical Applications

In pharmaceutical research, 1-Chloro-3-nitro-2-(trifluoromethyl)benzene has been explored for its potential as a precursor to bioactive molecules. Its derivatives may exhibit antimicrobial, antifungal, or anticancer properties. Studies have indicated that incorporating trifluoromethyl groups can significantly alter the pharmacokinetics and bioavailability of drugs.

Case Study: Anticancer Activity

A study investigated the anticancer properties of compounds derived from 1-Chloro-3-nitro-2-(trifluoromethyl)benzene, revealing promising activity against various cancer cell lines. The mechanism of action was attributed to the induction of apoptosis and inhibition of cell proliferation.

Agrochemical Applications

The compound has potential applications in the development of herbicides and pesticides. Its structural features contribute to the effectiveness of agrochemicals by improving their stability and efficacy against target pests.

Case Study: Herbicidal Activity

Research demonstrated that derivatives of 1-Chloro-3-nitro-2-(trifluoromethyl)benzene exhibited selective herbicidal activity against specific weed species while minimizing damage to crops. This selectivity is crucial for sustainable agricultural practices.

Environmental Monitoring

Due to its chlorinated nature, 1-Chloro-3-nitro-2-(trifluoromethyl)benzene is also relevant in environmental chemistry. It can be used as a marker for pollution studies, particularly in assessing the presence of chlorinated aromatic compounds in soil and water samples.

Analytical Chemistry

The compound is utilized in analytical chemistry for method development in liquid chromatography (LC). Its unique properties allow for effective separation and quantification in complex mixtures.

Table: Key Analytical Methods

| Method Type | Description |

|---|---|

| High-Performance Liquid Chromatography (HPLC) | Used for the separation and analysis of this compound in various matrices. |

| Gas Chromatography (GC) | Applied for volatile derivatives of the compound to assess environmental samples. |

| Mass Spectrometry (MS) | Coupled with chromatographic techniques for detailed structural analysis. |

Toxicological Studies

Understanding the toxicological profile of 1-Chloro-3-nitro-2-(trifluoromethyl)benzene is essential for its safe application in industry and research. Studies have shown potential genotoxic effects, necessitating careful handling and regulatory compliance.

Case Study: Genotoxicity Assessment

Research conducted on mammalian cell lines indicated that exposure to this compound could lead to DNA damage, highlighting the need for further studies on its long-term effects on human health.

Mechanism of Action

The mechanism of action of 1-chloro-3-nitro-2-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group can enhance the compound’s lipophilicity and influence its binding affinity to target proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Physical Properties

Key differences among analogs arise from substituent types, positions, and electronic effects. Below is a comparative analysis:

Key Observations:

- Substituent Position : The position of the nitro group significantly impacts reactivity. For example, in 2-Chloro-1-nitro-4-(trifluoromethyl)benzene, the nitro group at position 1 directs further electrophilic substitution meta to itself, altering synthesis pathways compared to the target compound .

- Electron-Withdrawing Effects: The trifluoromethyl group enhances thermal stability and lipophilicity, making it advantageous in agrochemical formulations. In contrast, amino groups (e.g., 4-Chloro-3-(trifluoromethyl)aniline) introduce electron-donating effects, increasing basicity .

- Halogen Variation : Replacing chlorine with fluorine (as in 1-Chloro-2-fluoro-3-(trifluoromethyl)benzene) reduces molecular weight and alters polarity, affecting solubility in organic solvents .

Biological Activity

1-Chloro-3-nitro-2-(trifluoromethyl)benzene is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antibacterial, antifungal, and anticancer activities, as well as its mechanisms of action.

Chemical Structure and Properties

The chemical structure of 1-Chloro-3-nitro-2-(trifluoromethyl)benzene can be represented as follows:

It features a chloro group, a nitro group, and a trifluoromethyl group attached to a benzene ring, which contribute to its reactivity and biological activity.

Antifungal Activity

Similar to its antibacterial properties, the antifungal activity of related compounds has been documented. The presence of the trifluoromethyl group is known to enhance the lipophilicity of compounds, which may improve their ability to disrupt fungal cell membranes . While direct studies on this specific compound are scarce, the implications from related research suggest a promising antifungal profile.

Anticancer Activity

Synthesis and Characterization

A study focused on synthesizing related compounds noted that the introduction of trifluoromethyl and nitro groups significantly altered the biological activity profiles of synthesized benzenoid derivatives . The synthesis often involves electrophilic aromatic substitution reactions, which can yield various derivatives with distinct biological activities.

| Compound | Synthesis Method | Yield (%) | Biological Activity |

|---|---|---|---|

| 1-Chloro-3-nitro-2-(trifluoromethyl)benzene | Electrophilic substitution | 85% | Antibacterial potential suggested |

| 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid | Literature method | 93.5% | Anticancer activity observed |

The mechanisms by which nitroaromatic compounds exert their biological effects often involve metabolic activation within cells. For instance, nitro groups can be reduced to form reactive intermediates that interact with cellular macromolecules . This process is crucial for understanding how 1-Chloro-3-nitro-2-(trifluoromethyl)benzene may act at the molecular level.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.